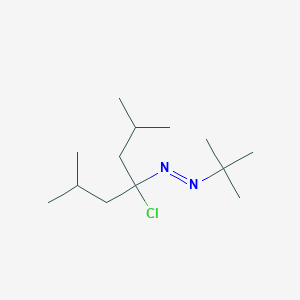
2,5-Dichloro-N-(2,4,6-trifluorophenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(2,4,6-trifluorophenyl)benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further substituted with a trifluorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2,4,6-trifluorophenyl)benzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,4,6-trifluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2,5-Dichloro-N-(2,4,6-trifluorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
2,5-Dichloro-N-(2,4,6-trifluorophenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-N-(2,4,6-trifluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: Similar structure with a hexafluoropropoxy group instead of a trifluorophenyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a sulfonamide group.
Uniqueness
2,5-Dichloro-N-(2,4,6-trifluorophenyl)benzene-1-sulfonamide is unique due to the presence of both chlorine and trifluorophenyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
61073-20-9 |
|---|---|
分子式 |
C12H6Cl2F3NO2S |
分子量 |
356.1 g/mol |
IUPAC名 |
2,5-dichloro-N-(2,4,6-trifluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6Cl2F3NO2S/c13-6-1-2-8(14)11(3-6)21(19,20)18-12-9(16)4-7(15)5-10(12)17/h1-5,18H |
InChIキー |
ZUYYCEYMJBZVOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=C(C=C2F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)

![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


